molecular formula C12H8BrF3N2O B12928758 5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine

5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine

Cat. No.: B12928758
M. Wt: 333.10 g/mol
InChI Key: BYCQPVJDZBUIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromomethyl group and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to handle the reagents and control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of methyl-substituted pyridine derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)pyridin-3-ylboronic acid: Shares the trifluoromethyl-substituted pyridine ring but lacks the bromomethyl group.

    6-(Bromomethyl)pyridin-3-ylmethanol: Contains a bromomethyl group but differs in the substitution pattern on the pyridine ring.

    3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: A structurally related compound with different functional groups and applications.

Uniqueness

5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine is unique due to the combination of the bromomethyl and trifluoromethyl groups, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.

Properties

Molecular Formula

C12H8BrF3N2O

Molecular Weight

333.10 g/mol

IUPAC Name

5-(bromomethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]oxypyridine

InChI

InChI=1S/C12H8BrF3N2O/c13-5-8-1-4-11(18-6-8)19-9-2-3-10(17-7-9)12(14,15)16/h1-4,6-7H,5H2

InChI Key

BYCQPVJDZBUIEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CBr)OC2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.